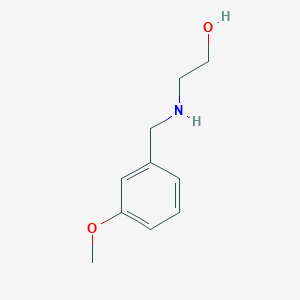
2-(3-Methoxy-benzylamino)-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(3-Methoxy-benzylamino)-ethanol involves several steps. One common method includes the reduction of [3-methoxyphenyl)methylamino]acetic acid ethyl ester using sodium borohydride (NaBH4) and lithium bromide (LiBr) in tetrahydrofuran (THF) as a solvent. The reaction is carried out at 80°C for 5 hours and then at room temperature for 16 hours. The product is then extracted and purified.
Analyse Des Réactions Chimiques
2-(3-Methoxy-benzylamino)-ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(3-Methoxy-benzylamino)-ethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Methoxy-benzylamino)-ethanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2-(3-Methoxy-benzylamino)-ethanol can be compared with other similar compounds such as:
2-[(3-Methoxyphenyl)methylamino]acetic acid ethyl ester: A precursor in its synthesis.
3-Methoxy-N-methylphenethylamine: A structurally related compound with different applications.
2-Anisidine: Another compound with a similar methoxyphenyl group.
These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
33905-43-0 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-[(3-methoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C10H15NO2/c1-13-10-4-2-3-9(7-10)8-11-5-6-12/h2-4,7,11-12H,5-6,8H2,1H3 |
Clé InChI |
BQOZTZUPCCMROE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNCCO |
SMILES canonique |
COC1=CC=CC(=C1)CNCCO |
Séquence |
G |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














